Lumirubin xiii

Description

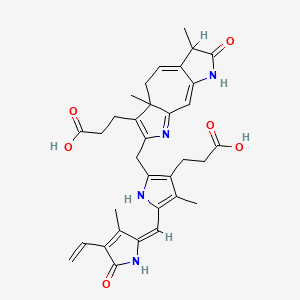

Structure

3D Structure

Properties

CAS No. |

83664-21-5 |

|---|---|

Molecular Formula |

C33H36N4O6 |

Molecular Weight |

584.673 |

IUPAC Name |

3-[2-[[6-(2-carboxyethyl)-7,11-dimethyl-12-oxo-4,13-diazatricyclo[8.3.0.03,7]trideca-1,3,5,9-tetraen-5-yl]methyl]-5-[(E)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]propanoic acid |

InChI |

InChI=1S/C33H36N4O6/c1-6-19-16(2)24(36-32(19)43)13-23-17(3)20(7-9-29(38)39)25(34-23)14-27-22(8-10-30(40)41)33(5)12-11-21-18(4)31(42)37-26(21)15-28(33)35-27/h6,11,13,15,18,34H,1,7-10,12,14H2,2-5H3,(H,36,43)(H,37,42)(H,38,39)(H,40,41)/b24-13+ |

InChI Key |

BYVDUQYJIIPFIB-CFRMEGHHSA-N |

SMILES |

CC1C2=CCC3(C(=NC(=C3CCC(=O)O)CC4=C(C(=C(N4)C=C5C(=C(C(=O)N5)C=C)C)C)CCC(=O)O)C=C2NC1=O)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Lumirubin |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Photochemical Journey of Lumirubin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lumirubin, a structural isomer of bilirubin, is a pivotal molecule in the phototherapeutic management of neonatal jaundice. Its formation through the photochemical rearrangement of bilirubin under specific wavelengths of light is a cornerstone of this effective and widely used treatment. This technical guide provides an in-depth exploration of the discovery, history, and intricate photochemical and biochemical properties of lumirubin isomers. It details the experimental methodologies for their isolation and quantification, presents key quantitative data in a comparative format, and visualizes the underlying chemical and experimental pathways. This document serves as a comprehensive resource for researchers, clinicians, and professionals in drug development seeking a deeper understanding of lumirubin and its role in neonatal medicine.

Introduction: The Clinical Imperative for Lumirubin

Neonatal jaundice, characterized by hyperbilirubinemia, is a common condition in newborns. The accumulation of the lipophilic Z,Z-bilirubin isomer can lead to neurotoxicity, a condition known as kernicterus. Phototherapy emerged as a non-invasive and effective treatment, predicated on the principle of converting the toxic bilirubin into excretable, water-soluble isomers.[1] Among these photoisomers, lumirubin is of paramount importance due to its irreversible formation and rapid clearance from the body.[2][3] This guide delves into the scientific journey of understanding this critical molecule.

A Historical Perspective: From Sunlight to Specific Isomers

The observation that sunlight could reduce jaundice in infants dates back to the 1950s. However, the scientific elucidation of the underlying mechanisms took several more decades. Key milestones in the discovery and characterization of lumirubin include:

-

1958: Dr. Richard Cremer and his colleagues at Rochford General Hospital in England first systematically documented the efficacy of phototherapy for neonatal jaundice.

-

1970s-1980s: Pioneering work by researchers such as Dr. Antony F. McDonagh and Dr. David A. Lightner began to unravel the complex photochemistry of bilirubin.[4][5] They identified that phototherapy induces the formation of several bilirubin isomers.

-

1982: McDonagh and Lightner's research groups independently elucidated the structure of lumirubin as a cyclized, structural isomer of bilirubin. Their work demonstrated that this irreversible isomerization was a key pathway for bilirubin elimination during phototherapy.

-

Subsequent Research: Further studies focused on the quantum yields of lumirubin formation at different wavelengths of light, its metabolic fate, and the development of analytical methods for its detection and quantification in biological samples.

The Photochemistry of Bilirubin Isomerization

The therapeutic effect of phototherapy is a direct result of the photochemical alteration of the native (4Z,15Z)-bilirubin IXα molecule. When exposed to light, particularly in the blue-green spectrum (460-490 nm), bilirubin undergoes three primary types of photoreactions:

-

Configurational (Z/E) Isomerization: This is a reversible process where one or both of the Z-configurations at the C4 and C15 meso-bridge double bonds are converted to the E-configuration, forming (4Z,15E)-bilirubin and (4E,15Z)-bilirubin. These isomers are more polar than the native Z,Z-isomer but can revert to the original form.

-

Structural Isomerization to Lumirubin: This is an irreversible intramolecular cyclization reaction that forms lumirubin. This process is crucial for the efficacy of phototherapy as lumirubin is more water-soluble and is rapidly excreted.

-

Photooxidation: A minor pathway that leads to the formation of smaller, colorless polar molecules that are excreted in the urine.

The formation of lumirubin is a key therapeutic pathway due to its irreversible nature and efficient clearance.[2]

Chemical Structures

The conversion from the stable, internally hydrogen-bonded Z,Z-bilirubin to the more polar lumirubin involves a significant structural rearrangement.

-

(4Z,15Z)-Bilirubin IXα: The native, toxic form of bilirubin.

-

Z-Lumirubin: The primary structural isomer formed during phototherapy. The IUPAC name for (Z)-isomer of lumirubin is 3-[2-[[6-(2-carboxyethyl)-7,11-dimethyl-12-oxo-4,13-diazatricyclo[8.3.0.03,7]trideca-1,3,5,9-tetraen-5-yl]methyl]-5-[(E)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]propanoic acid.[6]

While the terms lumirubin-III and lumirubin-XIII are not extensively defined in the reviewed literature, the precursors, bilirubin IIIα and XIIIα isomers, are naturally occurring isomers of the predominant bilirubin IXα. These isomers differ in the arrangement of the propionic acid and vinyl side chains on the pyrrole rings. It is plausible that these bilirubin isomers would also undergo photoisomerization to form corresponding lumirubin structures, though Z-lumirubin derived from bilirubin IXα is the most clinically significant.

Quantitative Analysis of Lumirubin

The efficiency of phototherapy is directly related to the rate of lumirubin formation and its subsequent excretion. The following tables summarize key quantitative data from various studies.

Table 1: Quantum Yield of Lumirubin Formation

The quantum yield (Φ) represents the efficiency of a photochemical process, defined as the number of molecules undergoing a specific reaction for each photon absorbed.

| Excitation Wavelength (nm) | Quantum Yield (Φ) x 10⁻³ | Reference |

| ~520 | Peak | [7] |

| 465 | ~0.1 | [8] |

| 457.9 | 0.109 ± 0.010 (for Z→E) | [8] |

| 514.5 | 0.054 ± 0.005 (for Z→E) | [8] |

Note: The quantum yield for lumirubin formation is influenced by factors such as the binding of bilirubin to albumin and the presence of fatty acids, which can increase the yield up to 3-fold.[9]

Table 2: Pharmacokinetic Properties of Lumirubin

| Parameter | Value | Population | Reference |

| Serum Half-Life | 80 to 158 minutes | Premature infants | [2] |

| Urinary Excretion Rate | 0.2 to 9.4 mg/24h (mean 3.2 mg) | Premature infants | |

| Urinary Clearance Rate | 0.05 to 0.65 ml/min | Premature infants | |

| Serum Concentration (during phototherapy) | 0.37 ± 0.16 mg/dL | Neonates | [10][11] |

Table 3: Comparative Efficacy of Phototherapy Light Sources on Lumirubin Excretion

| Light Source | Median Max. Urinary Lumirubin Excretion (μg/mg Cr/μW/cm²/nm) | Conclusion | Reference |

| Blue LED | 0.83 | Green light was found to be more effective for bilirubin excretion via urinary lumirubin excretion. | [12] |

| Green Fluorescent Lamp | 1.29 | [12] |

Experimental Protocols

Accurate quantification of lumirubin is essential for research and clinical monitoring. The following are detailed methodologies for key experiments.

Preparation of Z-Lumirubin

This protocol is adapted from a method used for subsequent LC-MS/MS analysis.[10]

-

Dissolution of Bilirubin: Dissolve 2.8 mg of unconjugated bilirubin (UCB) in 2 mL of 0.1 mol/L NaOH.

-

Neutralization: Immediately neutralize the solution with 1 mL of 0.1 mol/L H₃PO₄.

-

Albumin Binding: Gently mix the solution with 7 mL of 660 µmol/L human serum albumin (HSA) in phosphate-buffered saline (PBS). The final UCB concentration will be approximately 480 µmol/L.

-

Irradiation: Transfer the mixture to a Petri dish and irradiate at 460 nm using a phototherapeutic device with an intensity of 70 μW/(cm²·nm) for 120 minutes.

-

Purification: The resulting mixture containing Z-lumirubin can then be purified using high-performance liquid chromatography (HPLC).

Quantification of Z-Lumirubin by LC-MS/MS

This method allows for the simultaneous determination of Z-lumirubin and unconjugated bilirubin in human serum.[10][11]

-

Instrumentation: HPLC system coupled with a triple quadrupole mass spectrometer.

-

Sample Preparation:

-

Mix 10 µL of serum with 10 µL of an internal standard (e.g., mesobilirubin).

-

Deproteinize the sample by vortex-mixing with 1 mL of methanol containing antioxidants (e.g., 0.3% BHT, 0.1% ascorbic acid) and 0.5% ammonium acetate.

-

Centrifuge at 16,000 × g for 40 minutes.

-

Carefully take 100 µL of the supernatant for injection.

-

-

Chromatographic Conditions:

-

Column: A suitable reverse-phase column (e.g., C18).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 5 mM ammonium acetate, pH 6) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: As per instrument optimization.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Monitored Transitions (Quantifier/Qualifier):

-

UCB: m/z 585.3 → 299.1 / 585.3 → 271.2

-

Lumirubin: m/z 585.3 → 299.1 / 585.3 → 285.1

-

-

-

Quantification: Based on a calibration curve prepared with purified lumirubin and UCB standards.

Quantification of Urinary Lumirubin by Fluorescence Assay

This method utilizes the reverse photoisomerization of lumirubin to ZZ-bilirubin in the presence of the fluorescent protein UnaG.[13]

-

Sample Preparation: Mix urine samples with a solution containing the UnaG protein.

-

Reverse Photoisomerization: Expose the mixture to blue light (e.g., 460 nm) for a defined period (e.g., 90 minutes) to convert lumirubin back to ZZ-bilirubin.

-

Fluorescence Measurement: Measure the fluorescence of the UnaG-ZZ-bilirubin complex.

-

Quantification: Correlate the fluorescence intensity to a standard curve of known ZZ-bilirubin concentrations. The rate of photo-reconversion of lumirubin to ZZ-bilirubin is approximately 40%.[13]

Visualizing the Pathways

Graphviz diagrams are provided to illustrate the key processes involved in lumirubin formation and analysis.

Diagram 1: Photochemical Conversion of Bilirubin

References

- 1. The Effects of Bilirubin and Lumirubin on the Differentiation of Human Pluripotent Cell-Derived Neural Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rapid clearance of a structural isomer of bilirubin during phototherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Bilirubin and Photobilirubin: Metabolism &Excretion - Antony McDonagh [grantome.com]

- 5. researchgate.net [researchgate.net]

- 6. Lumirubin - Wikipedia [en.wikipedia.org]

- 7. Quantum yield and skin filtering effects on the formation rate of lumirubin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Wavelength-dependent quantum yield for Z----E isomerization of bilirubin complexed with human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fatty acid enhancement of the quantum yield for the formation of lumirubin from bilirubin bound to human albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A novel accurate LC-MS/MS method for quantitative determination of Z-lumirubin [ouci.dntb.gov.ua]

- 12. researchgate.net [researchgate.net]

- 13. Noninvasive monitoring of bilirubin photoisomer excretion during phototherapy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of Lumirubin XIII

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Lumirubin XIII, a significant structural isomer of bilirubin formed during the phototherapy of neonatal jaundice. This document details the experimental protocols for its photochemical synthesis from bilirubin, followed by multi-step purification and characterization. All quantitative data is presented in structured tables for clarity, and experimental workflows are visualized using diagrams.

Introduction

Lumirubin is a more polar, water-soluble isomer of bilirubin, which allows for its efficient excretion from the body through bile and urine.[1][2] Unlike the native Z,Z-bilirubin, which is lipophilic and can be neurotoxic at high concentrations, lumirubin is considered less toxic.[1] The formation of lumirubin is a key process in the efficacy of phototherapy for treating hyperbilirubinemia in newborns.[3][4] This guide outlines the laboratory-scale methods for the preparation and isolation of this compound for research and development purposes.

Synthesis of this compound

The synthesis of this compound is achieved through the photochemical isomerization of unconjugated bilirubin (UCB). The process involves the irradiation of a bilirubin solution, leading to the formation of various photoproducts, with lumirubin being a key structural isomer.

Experimental Protocol: Photochemical Synthesis

This protocol is adapted from established methods for the preparation of lumirubin.[5][6]

Materials:

-

Unconjugated Bilirubin (UCB)

-

0.1 M Sodium Hydroxide (NaOH)

-

0.1 M Phosphoric Acid (H₃PO₄)

-

Human Serum Albumin (HSA)

-

Phosphate Buffered Saline (PBS)

-

Ammonium acetate

-

Methanol

-

Phototherapeutic device with a light source at ~460 nm

Procedure:

-

Dissolution of Bilirubin: Dissolve unconjugated bilirubin in 0.1 M NaOH.

-

Neutralization: Immediately neutralize the bilirubin solution with 0.1 M H₃PO₄.

-

Albumin Binding: Gently mix the neutralized bilirubin solution with a solution of human serum albumin in PBS. The final concentration of UCB should be around 480 µmol/L.[5]

-

Photoirradiation: Transfer the mixture to a suitable vessel (e.g., a Petri dish) and irradiate at 460 nm using a phototherapeutic device.[5] The irradiation is typically carried out for 120 minutes at an irradiance of 70 μW/(cm²·nm).[5]

-

Deproteination: After irradiation, deproteinize the solution by adding an equal volume of 0.1 mol/L ammonium acetate in methanol and vortexing.[5]

Purification of this compound

The purification of lumirubin from the reaction mixture containing residual bilirubin and other photoisomers is a multi-step process involving solvent extraction and chromatography.

Experimental Protocol: Folch Extraction

Procedure:

-

To the deproteinized reaction mixture, add chloroform (e.g., 20 mL of chloroform per 20 mL of the initial irradiated solution).[1]

-

Vortex the mixture intensively for at least 30 seconds.[6]

-

Add water (e.g., 10 mL) to the mixture, vortex briefly, and centrifuge at 3000 x g for 10 minutes at 4°C to induce phase separation.[1][6]

-

Carefully collect the lower chloroform phase, which contains lumirubin.[1]

-

Evaporate the chloroform under vacuum using a rotary evaporator.[6]

Experimental Protocol: Thin-Layer Chromatography (TLC)

Procedure:

-

Dissolve the residue from the Folch extraction in a minimal amount of chloroform/methanol solution.[6]

-

Spot the dissolved residue onto a silica gel TLC plate (e.g., TLC silica gel 60, 0.5 mm thickness).[6]

-

Develop the TLC plate in a chamber saturated with a mobile phase of chloroform:methanol:water (40:9:1, v/v/v).[6]

-

Identify the yellow band corresponding to lumirubin. The purity of the isolated lumirubin after this step has been reported to be around 94%.[1]

-

Scrape the silica gel containing the lumirubin band from the plate.

-

Extract the lumirubin from the silica gel with methanol.

-

Dry the methanolic solution under a stream of nitrogen.

High-Performance Liquid Chromatography (HPLC)

While detailed preparative HPLC methods for lumirubin are not extensively published, analytical methods can be adapted. A reverse-phase C18 column is typically used.

Analytical HPLC Parameters: [1]

-

Mobile Phase: A binary gradient of 1 mmol/L ammonium fluoride in water (A) and methanol (B).

-

Gradient: Start with 40% B, increase to 100% B over 10 minutes, hold for 4 minutes, then return to initial conditions.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 30°C.

-

Detection: Mass spectrometry is often used for detection and quantification.

Quantitative Data

The following tables summarize the key quantitative parameters associated with the synthesis and properties of this compound.

| Parameter | Value | Reference |

| Synthesis | ||

| Photochemical Yield | ~24% from UCB | [1] |

| Purity after TLC | ~94% | [1] |

| Physicochemical Properties | ||

| Molar Absorption Coefficient | 33,000 mol⁻¹·dm³·cm⁻¹ at 453 nm | [1] |

| Pharmacokinetics | ||

| Serum Half-life (in vivo) | 80 to 158 minutes | [3] |

| Serum Concentration (Post-PT) | 0.37 ± 0.16 mg/dL (in neonates) | [1] |

Characterization

The identity and purity of the synthesized lumirubin should be confirmed using spectroscopic methods.

| Method | Wavelength/Signal | Reference |

| UV-Vis Spectroscopy | Absorption maximum at 453 nm | [1] |

| Fluorescence Spectroscopy | Excitation maximum at 315 nm, Emission maximum at 415 nm |

Experimental Workflow and Logical Relationships

The following diagrams illustrate the synthesis and purification workflow for this compound.

Caption: Photochemical synthesis of this compound from unconjugated bilirubin.

Caption: Purification workflow for this compound.

References

- 1. A novel accurate LC-MS/MS method for quantitative determination of Z-lumirubin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. de.gilson.com [de.gilson.com]

- 3. Rapid clearance of a structural isomer of bilirubin during phototherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phototherapy for neonatal jaundice: in vivo clearance of bilirubin photoproducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Noninvasive monitoring of bilirubin photoisomer excretion during phototherapy - PMC [pmc.ncbi.nlm.nih.gov]

The Photochemical Genesis of Lumirubin XIII: A Technical Guide to its Formation from Bilirubin

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide illuminates the photochemical transformation of bilirubin into its structural isomer, lumirubin XIII. This process is the cornerstone of phototherapy, a widely used treatment for neonatal jaundice. This document provides a comprehensive overview of the underlying photochemical reactions, detailed experimental protocols for their study, and quantitative data to support further research and development in this field.

The Photochemical Reaction Pathway

The conversion of bilirubin to lumirubin is a complex process initiated by the absorption of light, primarily in the blue-green region of the visible spectrum (460-490 nm).[1][2] The native, toxic form of bilirubin is the (4Z,15Z)-isomer, which is poorly soluble in water. Phototherapy transforms this isomer into more polar, excretable photoisomers. This occurs through three main pathways: configurational isomerization, structural isomerization, and photooxidation.[2]

-

Configurational Isomerization: This is a rapid and reversible process where the (4Z,15Z)-bilirubin is converted to its (4Z,15E), (4E,15Z), and (4E,15E)-isomers. These isomers are more water-soluble than the native form but can revert to the (4Z,15Z) form.

-

Structural Isomerization: This is a slower, irreversible process that leads to the formation of this compound. This cyclized isomer is significantly more polar than bilirubin and is readily excreted in bile and urine without the need for hepatic conjugation.[3] The formation of lumirubin is considered the most critical pathway for the elimination of bilirubin during phototherapy.

-

Photooxidation: This is a minor and slow pathway that involves the breakdown of the bilirubin molecule into smaller, colorless, and polar fragments that are excreted in the urine.

The following diagram illustrates the photochemical transformation of bilirubin.

Quantitative Data on Lumirubin Formation

The efficiency of lumirubin formation is quantified by the photochemical quantum yield (Φ), which is the number of lumirubin molecules formed per photon of light absorbed. The quantum yield is influenced by several factors, including the excitation wavelength, the solvent environment, and the binding of bilirubin to proteins such as human serum albumin (HSA).

| Wavelength (nm) | Solvent/Medium | Quantum Yield (Φ) x 10-3 | Reference |

| 410 | Bilirubin bound to human albumin | Slightly lower than 0.0015 | [4] |

| 430 | Bilirubin bound to human albumin | Slightly lower than 0.0015 | [4] |

| 450-490 | Bilirubin bound to human albumin | 0.0015 (average) | [4] |

| 500-520 | Bilirubin bound to human albumin | 0.003 (average) | [4] |

| Chloroform (CHCl3) | Weak intramolecular hydrogen bonding | EZ/ZE isomers predominant | [5] |

| Dimethyl sulfoxide (DMSO) | Interferes with intramolecular hydrogen bonding | Increased lumirubin formation | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the photochemical formation of lumirubin from bilirubin.

Preparation of Bilirubin Solutions

Objective: To prepare a stock solution of unconjugated bilirubin for photochemical studies.

Materials:

-

Unconjugated bilirubin powder

-

Dimethyl sulfoxide (DMSO) or 0.1 M NaOH

-

Phosphate buffered saline (PBS), pH 7.4

-

Human Serum Albumin (HSA) (optional)

Protocol:

-

Dissolving Bilirubin:

-

Method A (for organic solvents): Dissolve unconjugated bilirubin powder in a minimal amount of DMSO to create a concentrated stock solution.

-

Method B (for aqueous solutions): Dissolve unconjugated bilirubin in 0.1 M NaOH, immediately neutralize with 0.1 M H3PO4, and buffer with PBS (pH 8.0).[6]

-

-

Working Solution: Dilute the stock solution with the desired solvent (e.g., chloroform, DMSO, or PBS) to the final working concentration. For studies involving protein binding, the bilirubin solution can be added to a solution of HSA in PBS.

-

Handling and Storage: Bilirubin is light-sensitive. All solutions should be prepared in a dark room or under dim red light and stored in amber vials at -20°C.

Photochemical Irradiation of Bilirubin

Objective: To irradiate a bilirubin solution to induce the formation of lumirubin.

Materials:

-

Bilirubin solution

-

Phototherapy light source (e.g., blue LED lamp, 460-490 nm)

-

Spectroradiometer

-

Quartz cuvette or reaction vessel

-

Stirring mechanism

Protocol:

-

Light Source Characterization: Measure the spectral output and irradiance of the light source using a spectroradiometer. For intensive phototherapy studies, an irradiance of at least 30 µW·cm-2·nm-1 is recommended.[1][7]

-

Sample Preparation: Place the bilirubin solution in a quartz cuvette or a suitable reaction vessel. If necessary, maintain a constant temperature and stir the solution throughout the experiment.

-

Irradiation: Expose the sample to the light source for a defined period. The duration of irradiation will depend on the light intensity and the desired conversion rate.

-

Sample Collection: At specific time points, withdraw aliquots of the irradiated solution for analysis. Protect the collected samples from light until analysis.

The following diagram outlines the experimental workflow for the photochemical formation and analysis of lumirubin.

HPLC Method for Separation and Quantification of Bilirubin Photoisomers

Objective: To separate and quantify bilirubin, lumirubin, and other photoisomers using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Irradiated bilirubin sample

-

HPLC system with a UV-Vis detector

-

Reverse-phase C18 column (e.g., Newcrom R1)

-

Mobile phase: Acetonitrile and water with a buffer (e.g., ammonium acetate)

-

Standards for bilirubin and lumirubin (if available)

Protocol:

-

Sample Preparation: If necessary, perform a solid-phase extraction to clean up the sample and concentrate the analytes.

-

HPLC Analysis: Inject the sample into the HPLC system. A typical method involves a reverse-phase separation on a C18 column.[8]

-

Mobile Phase: A gradient of acetonitrile and water containing a buffer is commonly used.

-

Detection: Monitor the eluent at a wavelength where bilirubin and its isomers absorb, typically around 450 nm.

-

-

Peak Identification: Identify the peaks corresponding to (4Z,15Z)-bilirubin, its configurational isomers, and lumirubin based on their retention times compared to standards or literature values. For example, in one LC-MS/MS method, the retention times for lumirubin and (4Z,15Z)-bilirubin were 2.00 min and 16.53 min, respectively.[9]

-

Quantification: Calculate the concentration of each isomer by integrating the peak area and comparing it to a calibration curve constructed from standards of known concentrations.

Conclusion

The photochemical formation of this compound is a fundamentally important process in the treatment of neonatal jaundice. Understanding the kinetics, quantum yields, and the factors that influence this reaction is crucial for optimizing phototherapy protocols and developing new therapeutic strategies. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study of bilirubin photochemistry and its clinical applications.

References

- 1. Phototherapy to Prevent Severe Neonatal Hyperbilirubinemia in the Newborn Infant 35 or More Weeks of Gestation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. emedicine.medscape.com [emedicine.medscape.com]

- 3. Lumirubin - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. The Effects of Bilirubin and Lumirubin on Metabolic and Oxidative Stress Markers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. HPLC Method for Separation of Bilirubin and Biliverdin on Newcrom R1 Column | SIELC Technologies [sielc.com]

- 9. Noninvasive monitoring of bilirubin photoisomer excretion during phototherapy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Properties of Lumirubin XIII

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of lumirubin XIII, a crucial structural isomer of bilirubin formed during the phototherapy of neonatal jaundice. Understanding these properties is essential for monitoring its formation, quantifying its presence in biological samples, and elucidating its photochemical and photophysical behavior.

Quantitative Spectroscopic Data

The following table summarizes the key quantitative spectroscopic data for this compound reported in the literature. It is important to note that comprehensive spectroscopic data for this compound is still an active area of research, and the available information is primarily focused on its formation and detection in biological matrices.

| Spectroscopic Property | Value | Solvent/Conditions | Citation |

| Molar Absorption Coefficient (ε) | 33,000 mol⁻¹ dm³ cm⁻¹ | Not specified | [1][2] |

| Fluorescence Excitation Maximum (λex) | 315 nm | Urine samples | [3] |

| Fluorescence Emission Maximum (λem) | ~415 nm (range: 410-420 nm) | Urine samples | [3] |

Note: Much of the recent research utilizes indirect fluorescence-based detection methods. These often involve the reverse photoisomerization of lumirubin to ZZ-bilirubin in the presence of a fluorescent protein, UnaG, which specifically binds to ZZ-bilirubin[1][4].

Experimental Protocols

Detailed experimental protocols are critical for the accurate and reproducible spectroscopic analysis of this compound. Below are methodologies cited in the literature for key experiments.

2.1 Preparation of this compound for Spectroscopic Analysis

This protocol is adapted from methodologies used for preparing lumirubin for analytical studies[5].

-

Dissolution of Bilirubin: Dissolve unconjugated bilirubin in 0.1 mol/L NaOH.

-

Neutralization: Immediately neutralize the solution with 0.1 mol/L H₃PO₄.

-

Incubation with Albumin: Gently mix the bilirubin solution with human serum albumin in phosphate-buffered saline (PBS).

-

Irradiation: Irradiate the mixture with a phototherapy device at a specific wavelength, typically around 460 nm, for a designated period (e.g., 120 minutes)[5]. The irradiance should be monitored and controlled.

-

Extraction: Mix the irradiated solution with ammonium acetate in methanol to precipitate proteins and extract the photoisomers.

-

Purification: Separate lumirubin from the mixture using techniques such as thin-layer chromatography (TLC) on silica gel plates with a mobile phase of chloroform/methanol/water (e.g., 40:9:1, v/v/v)[5].

-

Isolation and Verification: Isolate the lumirubin from the scraped silica gel using methanol, dry it under a stream of nitrogen, and verify its purity and identity using HPLC and LC-MS/MS analyses[5].

2.2 Spectroscopic Analysis of Lumirubin in Urine

This protocol is based on a fluorescence spectrophotometric method for the determination of lumirubin in urine samples from individuals undergoing light therapy[3].

-

Sample Collection and Storage: Collect urine samples at specified intervals and store them frozen at -20°C until analysis.

-

Sample Preparation: Thaw the urine samples and dilute an aliquot (e.g., 50 µl) in a suitable buffer or solvent to a final volume of 3 ml.

-

Fluorescence Measurement:

-

Use a fluorescence spectrophotometer.

-

Set the excitation wavelength to 315 nm.

-

Record the emission spectrum from 380 nm to 480 nm.

-

-

Data Analysis: Identify and quantify the characteristic fluorescence peak of lumirubin, which appears around 415 nm[3].

2.3 LC-MS/MS Method for Quantitative Determination of Z-Lumirubin

This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of Z-lumirubin and unconjugated bilirubin in human serum[2][6].

-

Sample Preparation: Prepare samples from human sera of neonates treated with phototherapy.

-

Chromatographic Separation:

-

Utilize an HPLC system with a triple quadrupole mass spectrometer detector.

-

Employ a binary mobile phase system consisting of 1 mmol/L of NH₄F in water (A) and methanol (B).

-

Set the flow rate to 0.4 mL/min and the column temperature to 30 °C.

-

Use a gradient elution program, for example: start with 40% B for 3 min, increase to 100% B over 10 min, hold for 4 min, then return to initial conditions[6].

-

-

Mass Spectrometric Detection:

-

Use a triple quadrupole mass spectrometer.

-

Monitor specific multiple reaction monitoring (MRM) transitions for lumirubin and unconjugated bilirubin.

-

Visualizations

3.1 Experimental Workflow for Lumirubin Preparation and Analysis

The following diagram illustrates a typical experimental workflow for the preparation of lumirubin from bilirubin and its subsequent analysis.

Caption: Workflow for lumirubin preparation and analysis.

3.2 Logical Relationship in Lumirubin Detection via Reverse Photoisomerization

This diagram illustrates the principle behind the indirect fluorescence detection of lumirubin using the UnaG protein.

Caption: Detection of lumirubin via reverse photoisomerization.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The Effects of Bilirubin and Lumirubin on the Differentiation of Human Pluripotent Cell-Derived Neural Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A novel accurate LC-MS/MS method for quantitative determination of Z-lumirubin - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Significance of Lumirubin XIII in Neonates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neonatal jaundice, characterized by hyperbilirubinemia, is a common condition in newborns. Phototherapy is the standard treatment, converting unconjugated bilirubin into more water-soluble isomers that can be excreted without hepatic conjugation. Among these photoisomers, Z-lumirubin (often referred to as lumirubin XIII) is of paramount biological significance. This structural isomer is considered the primary product responsible for the therapeutic effect of phototherapy due to its efficient formation and rapid, irreversible excretion. This technical guide provides an in-depth analysis of the biological importance of this compound in neonates, including its formation, metabolism, and excretion. It also explores its toxicological profile compared to bilirubin and details experimental protocols for its quantification.

Introduction: The Role of Phototherapy in Neonatal Jaundice

Neonatal jaundice results from an imbalance between the production and elimination of bilirubin.[1] High levels of unconjugated bilirubin are neurotoxic and can lead to a condition known as kernicterus, causing irreversible brain damage.[2][3] Phototherapy utilizes light, typically in the blue-green spectrum (around 460-490 nm), to induce photochemical reactions in bilirubin deposited in the skin and subcutaneous tissues.[4][5] These reactions convert the lipophilic Z,Z-bilirubin into more polar isomers, primarily configurational isomers (like Z,E-bilirubin) and the structural isomer Z-lumirubin.[5][6] While configurational isomerization is a faster process, it is reversible.[5][6] In contrast, the formation of lumirubin is irreversible, and it is more efficiently excreted, making it the principal pathway for bilirubin elimination during phototherapy.[6][7]

Formation and Chemical Properties of this compound

This compound is a structural isomer of bilirubin formed through an irreversible photocyclization reaction of the Z,Z-bilirubin isomer.[5][8] This process is a lower quantum yield reaction compared to configurational isomerization but is crucial for the efficacy of phototherapy.[7] The structure of lumirubin confers it with greater polarity compared to unconjugated bilirubin, rendering it water-soluble.[8] This increased water solubility allows for its excretion in bile and urine without the need for conjugation with glucuronic acid in the liver, a process that is immature in neonates.[5][6][9]

Biological Disposition of this compound in Neonates

Excretion Pathways

Once formed in the skin and subcutaneous capillaries, lumirubin is transported in the circulation. Due to its water-soluble nature, it can be excreted through two primary routes:

-

Biliary Excretion: Lumirubin is efficiently excreted into the bile.[8]

-

Urinary Excretion: A significant portion of lumirubin is also cleared by the kidneys and excreted in the urine.[9] In premature infants with limited bilirubin conjugating capacity, lumirubin is the main yellow pigment found in urine during phototherapy.[9]

The half-life of lumirubin is significantly shorter than that of the configurational photoisomers, estimated to be around 1.9 hours, compared to 13 hours for the 4Z, 15E bilirubin isomer.[10] This rapid clearance contributes to the effectiveness of phototherapy in reducing the total serum bilirubin load.

Quantitative Data on this compound in Neonates

The following tables summarize quantitative data on this compound levels in neonates undergoing phototherapy, as reported in various studies.

| Parameter | Value | Condition | Reference |

| Serum Concentration | |||

| 0.37 ± 0.16 mg/dL | Neonates after phototherapy | [11][12] | |

| Urinary Excretion | |||

| Clearance Rate | 0.05 to 0.65 mL/min | Premature infants | [9] |

| 24h Excretion | 0.2 to 9.4 mg (mean 3.2 mg) | Premature infants | [9] |

| Comparative Urinary Excretion (Light Source) | |||

| Median Max UUB/Cr excretion per light intensity (blue LED) | 0.83 µg/mg Cr/µW/cm²/nm | Preterm neonates (≤ 33 weeks GA) | [13][14] |

| Median Max UUB/Cr excretion per light intensity (green FL) | 1.29 µg/mg Cr/µW/cm²/nm | Preterm neonates (≤ 33 weeks GA) | [13][14] |

UUB/Cr: Urinary UnaG-bound Bilirubin to Creatinine ratio, a measure of urinary lumirubin. GA: Gestational Age. LED: Light-Emitting Diode. FL: Fluorescent Lamp.

Biological Activity and Significance

Reduced Neurotoxicity

A critical aspect of lumirubin's biological significance is its presumed lack of neurotoxicity. Unconjugated bilirubin can cross the blood-brain barrier and cause neuronal damage.[2] Lumirubin, due to its polarity, is thought not to cross the blood-brain barrier.[10] While this is a widely held assumption and supported by the reversibility of acute bilirubin encephalopathy with timely treatment, direct scientific evidence proving its non-neurotoxic nature is still being investigated.[10]

Recent in vitro studies have begun to explore the direct biological effects of lumirubin. One study on human pluripotent stem cell-derived neural stem cells (NSCs) found that lumirubin, unlike bilirubin, did not exert dose-dependent cytotoxicity on self-renewing NSCs.[15][16] However, it did affect NSC morphology, inducing the formation of rosette-like structures.[15][16]

Potential Inflammatory and Metabolic Effects

Emerging research suggests that lumirubin may not be biologically inert. Some studies have indicated that bilirubin photo-oxidation products could have biological effects. For instance, one study demonstrated that lumirubin could upregulate proinflammatory cytokines in organotypic rat hippocampal slices.[15] Conversely, another study found that lumirubin was much less toxic than bilirubin to various cell lines and maintained a similar antioxidant capacity in serum.[17][18] It also appeared to modulate the expression of proteins involved in lipid and glucose metabolism.[17][18] These findings suggest that the biological roles of lumirubin are complex and warrant further investigation, especially in the context of drug development and optimizing phototherapy protocols.

Experimental Protocols for this compound Quantification

Accurate quantification of lumirubin is essential for research and potentially for clinical monitoring to optimize phototherapy.

High-Performance Liquid Chromatography (HPLC)

HPLC has traditionally been the gold standard for separating and quantifying bilirubin isomers, including lumirubin, from biological samples like serum and bile.[7][19]

General Methodology:

-

Sample Preparation: Serum or urine samples are typically protected from light and may require extraction steps to isolate the bilirubin isomers.

-

Chromatographic Separation: A reverse-phase HPLC column is commonly used. The mobile phase usually consists of a gradient of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.

-

Detection: The separated isomers are detected using a UV-Vis detector, typically at a wavelength around 450 nm.

-

Quantification: The concentration of lumirubin is determined by comparing its peak area to that of a known standard.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the quantification of lumirubin.

Detailed Methodology (based on Jašprová et al., 2020): [11][12]

-

Lumirubin Purification (for standard preparation):

-

Unconjugated bilirubin is dissolved in a solution of human serum albumin.

-

The solution is irradiated with light at 460 nm.

-

The resulting lumirubin is purified from the mixture.

-

-

Sample Preparation:

-

Serum samples are mixed with an internal standard (e.g., mesobilirubin).

-

Proteins are precipitated using a solvent like methanol.

-

The supernatant is collected after centrifugation for analysis.

-

-

LC Separation:

-

Separation is performed on an HPLC system.

-

-

MS/MS Detection:

-

A triple quadrupole mass spectrometer is used for detection.

-

Multiple reaction monitoring (MRM) is employed for sensitive and specific quantification of both lumirubin and unconjugated bilirubin.

-

-

Linearity: The method has been shown to be linear for lumirubin in the range of 0.01 to 100 µmol/L.[12]

PUZZLU: A Fluorescence-Based Method

A newer, simpler method called PUZZLU (Photo-isomerization in the presence of UnaG to ZZ-bilirubin for Lumirubin) has been developed for the bedside monitoring of urinary lumirubin.[20]

Methodology (based on Uchida et al., 2023): [13][20]

-

Principle: This method is based on the reverse photoisomerization of lumirubin back to Z,Z-bilirubin in the presence of a fluorescent protein, UnaG, which specifically binds to Z,Z-bilirubin and becomes fluorescent.[20][21]

-

Sample Collection: Urine samples are collected from neonates undergoing phototherapy.

-

Assay:

-

Urine samples are mixed with the UnaG protein.

-

The mixture is irradiated with blue light.

-

The resulting fluorescence, which is proportional to the amount of Z,Z-bilirubin formed from lumirubin, is measured.

-

-

Quantification: The lumirubin concentration is estimated based on a calibration curve prepared with known concentrations of bilirubin. This method has shown a strong correlation with LC-MS/MS results.[21]

Visualizations

Signaling Pathways and Workflows

Caption: Photochemical conversion of bilirubin and excretion pathways.

Caption: Experimental workflow for the PUZZLU method.

Conclusion and Future Directions

This compound is a key molecule in the management of neonatal jaundice. Its formation and efficient excretion are central to the therapeutic success of phototherapy. While it is considered significantly less toxic than unconjugated bilirubin, ongoing research into its potential biological activities is crucial. For professionals in drug development, understanding the metabolic pathways of bilirubin and its photoisomers can inform the development of novel therapies for hyperbilirubinemia. Further research should focus on elucidating the long-term effects of lumirubin exposure in neonates and refining and validating rapid, point-of-care quantification methods to further optimize phototherapy and ensure the best possible outcomes for this vulnerable population.

References

- 1. researchgate.net [researchgate.net]

- 2. frontiersin.org [frontiersin.org]

- 3. youtube.com [youtube.com]

- 4. publications.aap.org [publications.aap.org]

- 5. emedicine.medscape.com [emedicine.medscape.com]

- 6. nursing.ceconnection.com [nursing.ceconnection.com]

- 7. Phototherapy for neonatal hyperbilirubinemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lumirubin - Wikipedia [en.wikipedia.org]

- 9. Urinary excretion of an isomer of bilirubin during phototherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Phototherapy for neonatal hyperbilirubinaemia: Unresolved aspects & future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A novel accurate LC-MS/MS method for quantitative determination of Z-lumirubin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Urinary lumirubin excretion in jaundiced preterm neonates during phototherapy with blue light-emitting diode vs. green fluorescent lamp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The Effects of Bilirubin and Lumirubin on the Differentiation of Human Pluripotent Cell-Derived Neural Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Effects of Bilirubin and Lumirubin... - RIV - TA ČR Starfos [old.starfos.tacr.cz]

- 17. The Effects of Bilirubin and Lumirubin on Metabolic and Oxidative Stress Markers - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | The Effects of Bilirubin and Lumirubin on Metabolic and Oxidative Stress Markers [frontiersin.org]

- 19. Neonatal Jaundice and Disorders of Bilirubin Metabolism (Chapter 12) - Liver Disease in Children [cambridge.org]

- 20. Urinary lumirubin excretion in jaundiced preterm neonates during phototherapy with blue light-emitting diode vs. green fluorescent lamp - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Lumirubin: An In-Depth Technical Guide on its In Vivo Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lumirubin is a crucial structural isomer of bilirubin, formed during the phototherapy of neonatal jaundice. Unlike the lipophilic and potentially neurotoxic unconjugated bilirubin, lumirubin is a more polar, water-soluble compound that can be readily excreted by the infant's body. This rapid clearance is central to the efficacy of phototherapy in managing hyperbilirubinemia. While its role in bilirubin elimination is well-established, the direct in vivo mechanisms of action of lumirubin on various physiological systems are an area of ongoing research. This technical guide provides a comprehensive overview of the current understanding of lumirubin's in vivo behavior, drawing from both direct in vivo data and supportive in vitro studies to elucidate its core mechanisms.

Formation and In Vivo Pharmacokinetics of Lumirubin

Phototherapy, typically using blue-green light with a wavelength of 460-490 nm, converts the toxic Z,Z-isomer of bilirubin into more excretable photoisomers.[1] The primary of these is lumirubin. This conversion allows the body to bypass the need for hepatic conjugation, enabling direct excretion into bile and urine.[2]

The in vivo pharmacokinetics of lumirubin have been primarily studied in premature infants undergoing phototherapy. A key characteristic of lumirubin is its rapid excretion, which is significantly faster than that of the configurational isomers of bilirubin also produced during phototherapy.

Quantitative Pharmacokinetic Data

| Parameter | Value | Population | Source |

| Serum Half-Life | < 2 hours | Premature Infants | [3] |

| Serum Half-Life (range) | 80 to 158 minutes | Jaundiced Premature Infants | [4] |

This rapid clearance underscores the importance of lumirubin formation as a primary pathway for bilirubin elimination during phototherapy.[3][4]

In Vivo Mechanism of Action: Current Understanding and Inferences

Direct in vivo studies on the specific molecular mechanisms of lumirubin are limited. Much of the current understanding is extrapolated from in vitro experiments and the observed physiological effects of phototherapy.

Excretion Pathway

The primary and most well-documented in vivo action of lumirubin is its role as a readily excretable isomer of bilirubin. Its increased polarity facilitates its transport out of the bloodstream and into the bile and urine without the need for enzymatic conjugation in the liver.

References

Lumirubin vs. Bilirubin: A Technical Guide to Core Structural Differences and Biological Implications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the key structural distinctions between bilirubin and its photoproduct, lumirubin. The formation of lumirubin is a critical process in the phototherapy of neonatal jaundice, and understanding its unique properties is essential for research and development in this field. This document provides a comprehensive comparison of their physicochemical properties, detailed experimental protocols for their generation and analysis, and an exploration of the distinct signaling pathways they influence.

Core Structural Differences

Bilirubin, in its stable (4Z,15Z) isomeric form, is a lipophilic and poorly water-soluble molecule. This inherent insolubility is the primary reason for its toxic accumulation in conditions such as neonatal jaundice. The structure of (4Z,15Z)-bilirubin is characterized by a "ridge-tile" conformation stabilized by six intramolecular hydrogen bonds. This conformation buries the polar functional groups, rendering the molecule nonpolar.

Phototherapy, a common treatment for neonatal jaundice, utilizes light energy to convert bilirubin into more polar, water-soluble isomers that can be readily excreted without the need for hepatic conjugation.[1] One of the most significant of these photoisomers is lumirubin.

The formation of lumirubin from bilirubin is an irreversible structural isomerization involving an intramolecular cyclization at the C-7 of the vinyl group of the "endo" pyrromethenone ring to the C-2 of the adjacent pyrrole ring. This cyclization disrupts the intramolecular hydrogen bonding network, leading to a more polar and extended conformation. This fundamental structural alteration is the basis for the significant differences in the physicochemical and biological properties of lumirubin compared to bilirubin.[2][3]

Physicochemical and Biological Properties: A Comparative Analysis

The structural divergence between bilirubin and lumirubin gives rise to markedly different physicochemical and biological characteristics. These differences are summarized in the tables below.

| Property | Bilirubin ((4Z,15Z)-isomer) | Lumirubin | Reference(s) |

| Molar Mass | 584.66 g/mol | 584.673 g/mol | [2] |

| Chemical Formula | C₃₃H₃₆N₄O₆ | C₃₃H₃₆N₄O₆ | [2] |

| Water Solubility | ~7 nM at pH 7.4 | Water-soluble | [4][5] |

| Formation | End product of heme catabolism | Photoproduct of bilirubin via irreversible structural isomerization | [1][3] |

| Excretion | Requires hepatic conjugation to glucuronic acid for excretion | Excreted in bile and urine without conjugation | [3][5] |

| Serum Half-life of Photoisomers | Configurational isomers (e.g., (4Z,15E)-bilirubin): ~12-14 hours | ~2 hours | [6] |

| Biological Property | Bilirubin | Lumirubin | Reference(s) |

| Neurotoxicity | Dose-dependent cytotoxicity to neuronal cells | Significantly less toxic to neuronal cells | [7] |

| Cellular Effects on Neural Stem Cells | Induces apoptosis | Affects cell morphology by inducing rosette-like structures; modulates cell adhesion molecules (β-catenin/N-cadherin) and upregulates phospho-ERK | [7] |

Experimental Protocols

In Vitro Photochemical Conversion of Bilirubin to Lumirubin

This protocol describes a general method for the in vitro generation of lumirubin from bilirubin using phototherapy.

Materials:

-

Bilirubin (Sigma-Aldrich or equivalent)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Human serum albumin (HSA)

-

Phototherapy unit with a blue light source (peak emission ~450-470 nm)

-

Spectrophotometer

-

Amber-colored vials or tubes

-

Aluminum foil

Procedure:

-

Preparation of Bilirubin Stock Solution:

-

Due to its low aqueous solubility, prepare a stock solution of bilirubin in DMSO (e.g., 10 mM). Handle bilirubin powder and solutions in dim light to prevent premature photoisomerization.

-

-

Preparation of Bilirubin-Albumin Solution:

-

In an amber-colored vial, prepare a solution of HSA in PBS (e.g., 4% w/v).

-

Slowly add the bilirubin stock solution to the HSA solution while gently vortexing to achieve the desired final concentration of bilirubin (e.g., 100 µM). The bilirubin will bind to the albumin, making it soluble in the aqueous buffer.

-

-

Phototherapy Irradiation:

-

Place the bilirubin-albumin solution in a suitable container (e.g., a petri dish or a cuvette) under the phototherapy unit.

-

Ensure the distance from the light source to the solution is standardized and provides a specific irradiance (e.g., 30 µW/cm²/nm).

-

Irradiate the solution for a defined period (e.g., 30-60 minutes). The optimal irradiation time may need to be determined empirically.

-

-

Monitoring Conversion:

-

At various time points during irradiation, an aliquot of the solution can be taken for analysis by HPLC (see protocol below) to monitor the formation of lumirubin and other photoisomers.

-

-

Storage:

-

After irradiation, protect the solution from light by wrapping the container in aluminum foil and store it at -20°C or -80°C for further analysis. Note that lumirubin is less stable than bilirubin.

-

HPLC Separation of Bilirubin and Lumirubin

This protocol provides a method for the separation and quantification of bilirubin and its photoisomers, including lumirubin, using reverse-phase high-performance liquid chromatography (HPLC).[8][9][10]

Materials and Equipment:

-

HPLC system with a photodiode array (PDA) or UV-Vis detector

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

Mobile Phase A: 0.1 M Di-n-octylammonium acetate in water, pH adjusted to 5.5 with acetic acid

-

Mobile Phase B: Methanol

-

Acetonitrile

-

Samples from the in vitro phototherapy experiment or other biological samples

-

Standards for bilirubin and, if available, purified lumirubin

Procedure:

-

Sample Preparation:

-

Thaw frozen samples on ice, protected from light.

-

Centrifuge the samples to remove any precipitates.

-

If necessary, perform a protein precipitation step by adding an equal volume of cold acetonitrile, vortexing, and centrifuging to pellet the precipitated protein. Transfer the supernatant to a clean vial for injection.

-

-

HPLC Method:

-

Column: C18 reverse-phase column.

-

Detection Wavelength: 450 nm for bilirubin and its isomers.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Gradient Elution:

-

0-5 min: 60% A, 40% B

-

5-15 min: Linear gradient to 10% A, 90% B

-

15-20 min: Hold at 10% A, 90% B

-

20-25 min: Linear gradient back to 60% A, 40% B

-

25-30 min: Hold at 60% A, 40% B for column re-equilibration.

-

-

-

Data Analysis:

-

Identify the peaks corresponding to bilirubin, lumirubin, and other photoisomers based on their retention times compared to standards (if available) and their characteristic absorption spectra from the PDA detector. Typically, lumirubin will have a shorter retention time than bilirubin due to its increased polarity.

-

Quantify the concentration of each compound by integrating the peak area and comparing it to a standard curve.

-

Signaling Pathways and Biological Activities

The distinct structural properties of bilirubin and lumirubin lead to different interactions with cellular components and the activation of different signaling pathways.

Bilirubin-Induced Neurotoxicity Signaling

High concentrations of unconjugated bilirubin are neurotoxic, particularly in newborns, leading to a condition known as kernicterus. The proposed mechanism of bilirubin-induced neuronal injury is multifactorial and involves the activation of inflammatory and stress-response pathways. Key signaling events include the activation of Toll-like receptor 2 (TLR2), leading to the downstream activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs) such as p38 and JNK. This cascade results in the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and reactive oxygen species, ultimately leading to neuronal apoptosis.[11][12][13][14]

Lumirubin-Modulated Cellular Signaling

In contrast to bilirubin, lumirubin exhibits significantly lower cytotoxicity. Studies on human pluripotent stem cell-derived neural stem cells have shown that lumirubin does not induce apoptosis but instead influences cell morphology and adhesion. This is associated with the redistribution of cell adhesion proteins such as β-catenin and N-cadherin, and the upregulation of phosphorylated extracellular signal-regulated kinase (phospho-ERK).[7] The precise upstream signaling events initiated by lumirubin are still under investigation, but it appears to modulate pathways involved in cell-cell interaction and differentiation rather than cell death.

Conclusion

The conversion of bilirubin to lumirubin through phototherapy represents a critical detoxification process, driven by a fundamental change in molecular structure from a lipophilic, hydrogen-bonded conformation to a more polar, water-soluble isomer. This structural alteration dramatically changes its biological activity, reducing its neurotoxic potential and facilitating its excretion. The distinct signaling pathways modulated by these two molecules underscore the importance of understanding these differences for the development of more effective and safer therapies for hyperbilirubinemia and related conditions. Further research into the specific molecular interactions of lumirubin may reveal novel therapeutic targets and strategies.

References

- 1. emedicine.medscape.com [emedicine.medscape.com]

- 2. Lumirubin - Wikipedia [en.wikipedia.org]

- 3. nursing.ceconnection.com [nursing.ceconnection.com]

- 4. researchgate.net [researchgate.net]

- 5. Urinary excretion of an isomer of bilirubin during phototherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rapid clearance of a structural isomer of bilirubin during phototherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. HPLC Method for Separation of Bilirubin and Biliverdin on Newcrom R1 Column | SIELC Technologies [sielc.com]

- 8. Separation of bilirubin species in serum and bile by high-performance reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. High-performance liquid chromatographic analysis of bilirubin and biliverdin from jaundiced broilers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. hplc.eu [hplc.eu]

- 11. The Evolving Landscape of Neurotoxicity by Unconjugated Bilirubin: Role of Glial Cells and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cdn.amegroups.cn [cdn.amegroups.cn]

- 13. Bilirubin neurotoxicity: a narrative review on long lasting, insidious, and dangerous effects - Brites - Pediatric Medicine [pm.amegroups.org]

- 14. Developmental Onset of Bilirubin-induced Neurotoxicity Involves Toll-like Receptor 2-dependent Signaling in Humanized UDP-glucuronosyltransferase1 Mice - PMC [pmc.ncbi.nlm.nih.gov]

The Induced Occurrence of Lumirubin XIII: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lumirubin XIII, a structural isomer of bilirubin, is not a naturally occurring endogenous compound in significant physiological concentrations. Instead, its presence in biological systems is a direct consequence of medical intervention, specifically phototherapy, used to treat hyperbilirubinemia, particularly in neonates. This technical guide delves into the formation, detection, and quantification of this compound, providing a resource for researchers and professionals in drug development and clinical chemistry.

Formation of this compound: A Photochemical Transformation

This compound is formed from the native Z,Z-bilirubin isomer through a process of irreversible structural isomerization upon exposure to light, primarily in the blue-green spectrum (around 460-490 nm).[1] This photochemical reaction is the cornerstone of phototherapy for jaundice.[2][3] The conversion to lumirubin is clinically significant because it is more polar than bilirubin, allowing for its excretion into bile and urine without the need for hepatic conjugation.[1][2]

The formation of lumirubin is a rapid process, with detectable levels appearing within minutes of initiating phototherapy.[4] While configurational isomers of bilirubin are also formed, lumirubin's irreversible nature and efficient clearance make it a key product of this therapeutic intervention.[1]

Quantitative Analysis of this compound

The quantification of this compound is essential for monitoring the efficacy of phototherapy. Urinary levels of lumirubin serve as a direct indicator of the photochemical conversion of bilirubin.

| Sample Type | Patient Population | Phototherapy Conditions | Lumirubin Concentration/Excretion Rate | Reference |

| Urine | Preterm Neonates (≤ 33 weeks GA) | Blue LED (peak 470 nm) | Median max excretion: 0.83 µg/mg Cr per µW/cm²/nm | [5] |

| Urine | Preterm Neonates (≤ 33 weeks GA) | Green Fluorescent Lamp (peak 518 nm) | Median max excretion: 1.29 µg/mg Cr per µW/cm²/nm | [5] |

| Urine | Adults | Light therapy lamp | Statistically significant increase in fluorescence at 415 nm after 60 mins | [6] |

Experimental Protocols for this compound Detection

The detection and quantification of this compound in biological samples primarily rely on its unique fluorescent properties and chromatographic separation.

Fluorescence Spectroscopy

This method is commonly used for the analysis of urinary lumirubin.

-

Principle : Lumirubin exhibits a characteristic fluorescence that can be measured to determine its concentration.

-

Protocol :

-

Collect urine samples. In studies with adults, samples were taken at baseline and at intervals (e.g., 30 and 60 minutes) during phototherapy.[4]

-

For analysis, samples can be thawed if previously frozen and diluted (e.g., 50 µl of urine in 3 ml of a buffer).[4]

-

A fluorescence spectrophotometer is used for the measurement.

-

The excitation wavelength is set to approximately 315 nm.[2][6]

-

The emission spectrum is recorded, with the characteristic fluorescence peak for lumirubin observed around 415 nm.[2][6]

-

The intensity of the fluorescence at this peak is proportional to the lumirubin concentration.

-

High-Performance Liquid Chromatography (HPLC)

HPLC is a more specific method for separating and quantifying bilirubin isomers, including lumirubin.

-

Principle : HPLC separates compounds based on their differential partitioning between a stationary and a mobile phase. This allows for the separation of lumirubin from bilirubin and its other photoisomers.

-

Protocol Outline :

-

Sample Preparation : Plasma or serum samples are collected and protected from light to prevent further photoisomerization.

-

Extraction : An extraction step, for example with basic methanol, is performed to isolate the analytes.[3] An internal standard, such as mesobilirubin, can be added for accurate quantification.[3]

-

Chromatographic Separation : The extracted sample is injected into an HPLC system equipped with a suitable column (e.g., a C18 column). A specific mobile phase gradient is used to separate the different bilirubin isomers.

-

Detection : The separated isomers are detected using a spectrophotometric or mass spectrometric detector.

-

Quantification : The concentration of lumirubin is determined by comparing its peak area to that of a known standard.

-

Biological Effects and Clinical Relevance

While lumirubin is generally considered less toxic than bilirubin, research into its biological effects is ongoing. Studies have investigated its impact on various cell types. For instance, some research suggests that lumirubin may have an effect on the expression of pro-inflammatory genes in cells of the central nervous system.[5] However, other studies have indicated that, compared to bilirubin, lumirubin does not have a significant toxic effect on human neuroblastoma cells.[7] The potential biological activities of lumirubin and other photoproducts are an active area of investigation, particularly concerning their effects on the developing brains of neonates undergoing phototherapy.[8]

Conclusion

This compound is a photoproduct of bilirubin with significant clinical relevance in the context of phototherapy for hyperbilirubinemia. Its formation is an induced process, not a feature of normal physiology. Understanding the photochemical principles of its formation and the analytical methods for its quantification is crucial for optimizing therapeutic strategies and for ongoing research into the broader biological effects of bilirubin and its isomers. This guide provides a foundational overview of these key technical aspects for professionals in the field.

References

- 1. researchgate.net [researchgate.net]

- 2. emedicine.medscape.com [emedicine.medscape.com]

- 3. youtube.com [youtube.com]

- 4. scispace.com [scispace.com]

- 5. Urinary lumirubin excretion in jaundiced preterm neonates during phototherapy with blue light-emitting diode vs. green fluorescent lamp - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Effects of Bilirubin and Lumirubin... - RIV - TA ČR Starfos [old.starfos.tacr.cz]

- 8. The Effects of Bilirubin and Lumirubin on the Differentiation of Human Pluripotent Cell-Derived Neural Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Stability of Lumirubin XIII Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro stability of Lumirubin XIII, a key photoisomer of bilirubin formed during phototherapy for neonatal jaundice. Understanding the stability of lumirubin is critical for accurate preclinical and clinical research, as well as for the development of potential therapeutic applications. This document outlines the known stability profile of this compound solutions, details experimental protocols for stability assessment, and provides visual workflows to guide researchers in their study design.

Quantitative Stability Data

The in vitro stability of this compound is influenced by several factors, including the composition of the solution, temperature, and exposure to oxygen. The following tables summarize the available quantitative data on the stability of lumirubin in various matrices.

| Matrix | Temperature (°C) | Incubation Conditions | Half-life (t½) | Remaining Lumirubin after 6h | Citation |

| Standard Cell Culture Medium (MEM) | 37 | Humidified atmosphere, 5% CO₂, Normoxic | ~ 4 hours | 29.3% | [1] |

| Human Serum | 37 | Humidified atmosphere, 5% CO₂, Normoxic | ~ 4 hours | 38.2% | [1] |

| Phosphate-Buffered Saline (PBS) | 37 | Not specified | Comparable to MEM | Not specified | [1] |

| Dimethyl Sulfoxide (DMSO) | 37 | Not specified | Comparable to MEM | Not specified | [1] |

| Condition | Temperature (°C) | Matrix | Degradation Rate Comparison | Citation |

| Normoxia (21% O₂) | 37 | MEM | Faster degradation (17.5% per hour for the first 2 hours) | [1] |

| Hypoxia (1% O₂) | 37 | MEM | Slower degradation (8% per hour for the first 2 hours) | [1] |

Experimental Protocols

Detailed and standardized protocols are essential for reproducible in vitro stability studies of this compound. The following sections provide methodologies for the preparation of lumirubin, a typical stability testing procedure, and an analytical method for its quantification.

Preparation and Purification of this compound

Lumirubin is typically prepared by the photoirradiation of unconjugated bilirubin.

Materials:

-

Unconjugated Bilirubin

-

0.1 M Sodium Hydroxide (NaOH)

-

0.1 M Phosphoric Acid (H₃PO₄)

-

Human Serum Albumin (HSA) solution in Phosphate-Buffered Saline (PBS)

-

Phototherapy device (e.g., Lilly phototherapeutic device, 460 nm)

-

Chloroform

-

Methanol

-

Thin-Layer Chromatography (TLC) plates (Silica gel 60)

-

Nitrogen gas

Procedure:

-

Dissolve unconjugated bilirubin in 0.1 M NaOH.

-

Immediately neutralize the solution with 0.1 M H₃PO₄.

-

Gently mix the bilirubin solution with an HSA solution in PBS.

-

Irradiate the mixture using a phototherapy device at a specific wavelength (e.g., 460 nm) for a defined period (e.g., 120 minutes).

-

Extract the irradiated solution with a chloroform/methanol mixture.

-

Centrifuge the mixture to remove impurities.

-

Separate the resulting solution using thin-layer chromatography on silica gel plates with a mobile phase of chloroform/methanol/water (e.g., 40:9:1, v/v/v).

-

Identify and scrape the yellow band corresponding to lumirubin.

-

Extract lumirubin from the silica gel with methanol.

-

Dry the purified lumirubin under a stream of nitrogen.

In Vitro Stability Testing Protocol

This protocol describes a general procedure for assessing the stability of a this compound solution over time.

Materials:

-

Purified this compound

-

Desired matrix for stability testing (e.g., cell culture medium, human serum, PBS, DMSO)

-

CO₂ incubator

-

Microcentrifuge tubes

-

-80°C freezer

-

LC-MS/MS system or HPLC system

Procedure:

-

Prepare a stock solution of this compound in the desired solvent.

-

Spike the chosen matrix (e.g., cell culture medium or human serum) with the lumirubin stock solution to a final concentration (e.g., 10 µmol/L).

-

Aliquot the spiked solution into microcentrifuge tubes for each time point.

-

Incubate the samples in a CO₂ incubator under controlled conditions (e.g., 37°C, 5% CO₂, humidified atmosphere).

-

At each designated time point (e.g., 0, 1, 2, 3, 4, 5, and 6 hours), remove an aliquot and immediately freeze it at -80°C to halt degradation until analysis.

-

Analyze the concentration of lumirubin in the collected samples using a validated analytical method (see Section 2.3).

-

Calculate the percentage of lumirubin remaining at each time point relative to the initial concentration (time 0).

-

Determine the degradation rate and half-life of lumirubin under the tested conditions.

Analytical Method: LC-MS/MS for Lumirubin Quantification

A sensitive and specific Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) method is recommended for the accurate quantification of this compound in biological matrices.[2]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer

Chromatographic Conditions:

-

Column: C18 reverse-phase column

-

Mobile Phase: A binary gradient system consisting of:

-

A: 1 mmol/L Ammonium Fluoride (NH₄F) in water

-

B: Methanol

-

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 30°C

-

Gradient Program:

-

Initial: 40% B, hold for 3 min

-

3 to 13 min: Ramp to 100% B

-

13 to 17 min: Hold at 100% B

-

17 to 17.1 min: Return to 40% B

-

17.1 to 20 min: Hold at 40% B

-

-

Injection Volume: 3 µL

Mass Spectrometry Conditions:

-

Ionization Mode: Positive ion mode

-

Detection: Selected Reaction Monitoring (SRM)

Sample Preparation:

-

Spike 10 µL of the sample with an internal standard (e.g., mesobilirubin).

-

Perform protein precipitation and extraction with 1 mL of basic methanol.

-

Vortex and centrifuge the sample (e.g., 16,000 x g for 30 minutes).

-

Transfer 100 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the in vitro stability testing of this compound.

Caption: Workflow for an in vitro stability study of this compound.

Caption: Factors influencing the in vitro stability of this compound.

References

Methodological & Application

Protocol for the Isolation of Lumirubin XIII from Biological Samples

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lumirubin XIII, a structural isomer of bilirubin, is a key photoproduct formed during the phototherapy of neonatal jaundice.[1] Its increased polarity compared to bilirubin allows for its excretion into bile and urine without the need for enzymatic conjugation in the liver, making it a critical component in the therapeutic effect of phototherapy.[1][2] The accurate isolation and quantification of this compound from biological samples are essential for pharmacokinetic studies, understanding the mechanisms of phototherapy, and for research into the biological effects of bilirubin photoisomers. This document provides a detailed protocol for the preparation, extraction, purification, and quantification of this compound from various biological matrices.

Data Presentation

Table 1: Quantitative Parameters for this compound Analysis

| Parameter | Value | Biological Matrix/Method | Reference |

| In-vitro Synthesis | |||

| Quantum Yield of Formation | 0.0015 (450-490 nm) | Bilirubin bound to human albumin | [3] |

| Quantum Yield of Formation | 0.003 (500-520 nm) | Bilirubin bound to human albumin | [3] |

| Purity of Isolated Standard | 94% | After TLC purification | [3] |

| Extraction & Quantification | |||

| Linearity Range (LC-MS/MS) | 0.01 - 100 µmol/L | Serum | [3] |

| Average Recovery (LC-MS/MS) | 108 ± 20% (for 40 µmol/L) | Serum | [3] |

| Intra-assay Imprecision (CV%) | 13 - 15% | Serum | [3] |

| Inter-assay Imprecision (CV%) | 21 - 29% | Serum | [3] |

| Stability | |||

| Half-life in culture medium (37°C) | ~4 hours | MEM medium | [4] |

| Half-life in serum (37°C) | ~4 hours | Human serum | [4] |

| Half-life in vivo (serum) | 80 - 158 minutes | Serum of premature infants | [5] |

Experimental Protocols

In-vitro Preparation of this compound Standard

This protocol describes the generation of a this compound standard from unconjugated bilirubin for use in calibration and as a reference material.

Materials:

-

Unconjugated Bilirubin (UCB)

-

0.1 mol/L NaOH

-

0.1 mol/L H₃PO₄

-

Human Serum Albumin (HSA)

-

Phosphate Buffered Saline (PBS)

-

Phototherapy device (e.g., Lilly phototherapeutic device) with an emission spectrum of 430-500 nm.

Procedure:

-

Dissolve unconjugated bilirubin in 0.1 mol/L NaOH.

-

Immediately neutralize the solution with 0.1 mol/L H₃PO₄.

-

Gently mix the neutralized bilirubin solution with a solution of human serum albumin in PBS to achieve a final bilirubin concentration of approximately 480 µmol/L.

-

Irradiate the mixture for 120 minutes at 460 nm with an irradiance of 70 μW/(cm²·nm).

Extraction of this compound from Biological Samples

a) Extraction from Serum or Plasma

This protocol is adapted from the Folch extraction method for the separation of lipids and can be effectively used for extracting the relatively polar this compound.

Materials:

-

Serum or plasma sample

-

Methanol

-

Chloroform

-

0.1 mol/L Ammonium acetate in methanol

-

Deionized water

-

Centrifuge

Procedure:

-

To 1 volume of serum or plasma, add 3 volumes of 0.1 mol/L ammonium acetate in methanol to deproteinate the sample.

-

Vortex the mixture vigorously.

-

Add 2 volumes of chloroform to the mixture and vortex intensively for at least 30 seconds.

-

Add 1 volume of deionized water, vortex briefly, and then centrifuge at 3000 x g for 10 minutes at 4°C.

-

Carefully collect the lower chloroform phase, which contains this compound.

b) Extraction from Urine

Materials:

-

Urine sample

-

Centrifuge

Procedure:

-